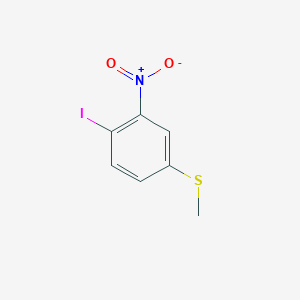

4-Iodo-3-nitrothioanisole

Cat. No. B8282583

M. Wt: 295.10 g/mol

InChI Key: HLDZSUHQHURYAU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07405235B2

Procedure details

A flask was charged with 10 g of 4-iodothioanisole and 5.5 mL of dimethylsulfate and warmed to ca. 90° C. for 10 min. The resulting solution was dissolved in conc. sulfuric acid (30 mL) and cooled to ca. 0-4° C., whereupon it was treated, with extreme caution, slowly with conc. HNO3 (ca. 2 mL) while maintaining the reaction temperature below 4° C. After stirring it for ca. 10 min, the reaction mixture was stirred at ca. 90° C. for ca. 3 d. The reaction was monitored with HPLC, TLC, and LC-MS, and if needed, smaller portions of nitric acid were added to the reaction mixture to force it to completion. Use of fuming sulfuric acid is also helpful. After the complete consumption of the aromatic starting material, the reaction mixture was cooled, poured over crushed ice, treated with 30% aq. perchloric acid at 4° C. The light colored precipitate was filtered, washed thoroughly with water, and dried under vacuum. The perchlorate salt was stirred with saturated aq. NaCl solution at 95° C. for 3-6 h. Upon cooling to room temperature, the precipitate was filtered, washed thoroughly with water to get rid of any inorganic salts, and dried under vacuum to obtain 4-iodo-3-nitrothioanisole in >80% yield.

Yield

80%

Identifiers

|

REACTION_CXSMILES

|

[I:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH3:9])=[CH:4][CH:3]=1.COS(OC)(=O)=O.[N+:17]([O-])([OH:19])=[O:18]>S(=O)(=O)(O)O>[I:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH3:9])=[CH:4][C:3]=1[N+:17]([O-:19])=[O:18]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

IC1=CC=C(C=C1)SC

|

|

Name

|

|

|

Quantity

|

5.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

COS(=O)(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring it for ca. 10 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to ca. 0-4° C., whereupon it

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the reaction temperature below 4° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred at ca. 90° C. for ca. 3 d

|

|

Duration

|

3 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the complete consumption of the

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

over crushed ice

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with 30% aq. perchloric acid at 4° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The light colored precipitate was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed thoroughly with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The perchlorate salt was stirred with saturated aq. NaCl solution at 95° C. for 3-6 h

|

|

Duration

|

4.5 (± 1.5) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Upon cooling to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitate was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed thoroughly with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to get rid of any inorganic salts

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

IC1=C(C=C(C=C1)SC)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 80% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |